molecular formula C13H19ClO3 B13935315 ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene CAS No. 105891-50-7

({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene

Cat. No.: B13935315
CAS No.: 105891-50-7
M. Wt: 258.74 g/mol
InChI Key: QCOJKZNIMJQFAI-UHFFFAOYSA-N
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Description

({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene: is an organic compound that features a benzene ring substituted with a complex ether chain containing a chloroethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene typically involves the reaction of benzyl chloride with triethylene glycol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the triethylene glycol chain .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene can undergo nucleophilic substitution reactions where the chloroethoxy group is replaced by other nucleophiles.

    Oxidation Reactions: The ether chain can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form simpler alcohols or hydrocarbons.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene involves its interaction with various molecular targets. The ether chain allows for flexibility and interaction with different functional groups, making it a versatile compound in chemical reactions. The chloroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

    (2-Chloroethoxy)benzene: A simpler compound with a single chloroethoxy group attached to the benzene ring.

    2-(2-Chloroethoxy)ethanol: Contains a chloroethoxy group attached to an ethanol molecule.

    Triethylene glycol monochlorohydrin: A compound with a similar ether chain but without the benzene ring.

Uniqueness:

  • The presence of the benzene ring in ({2-[2-(2-Chloroethoxy)ethoxy]ethoxy}methyl)benzene provides aromatic stability and potential for further functionalization.
  • The extended ether chain offers flexibility and multiple sites for chemical modification, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

105891-50-7

Molecular Formula

C13H19ClO3

Molecular Weight

258.74 g/mol

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethoxymethylbenzene

InChI

InChI=1S/C13H19ClO3/c14-6-7-15-8-9-16-10-11-17-12-13-4-2-1-3-5-13/h1-5H,6-12H2

InChI Key

QCOJKZNIMJQFAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCCl

Origin of Product

United States

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